Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate

Description

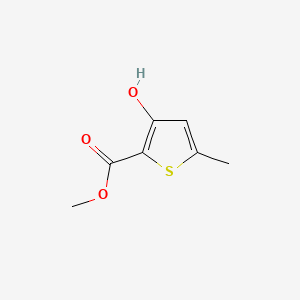

Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate (CAS 5556-22-9) is a thiophene-based ester derivative with a hydroxyl group at position 3, a methyl group at position 5, and a methyl ester moiety at position 2 of the heteroaromatic ring (Figure 1). This compound is commercially available, with suppliers like Aladdin offering it in 50 mg and 250 mg quantities . Its structural features make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The hydroxyl and ester groups enable participation in hydrogen bonding and ester hydrolysis, while the methyl substituent enhances hydrophobicity.

Properties

IUPAC Name |

methyl 3-hydroxy-5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-4-3-5(8)6(11-4)7(9)10-2/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTCMJBEOCSRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343167 | |

| Record name | Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-22-9 | |

| Record name | Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxy-5-methylthiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 3-hydroxy-5-methyl-2-thiophenecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

O-Alkylation of the Hydroxyl Group

The hydroxyl group at the 3-position undergoes nucleophilic substitution under basic conditions. For example:

Key Observations :

-

Benzylation proceeds efficiently in polar aprotic solvents like DMF with K₂CO₃ as a base, forming stable ether derivatives .

-

The Mitsunobu reaction enables stereoselective ether formation with silyl-protecting groups, critical for further functionalization .

Ester Group Reactivity

The methyl ester at the 2-position can undergo hydrolysis or reduction, though specific data for this compound is limited. Based on analogous thiophene esters:

| Reaction | Reagents/Conditions | Expected Product |

|---|---|---|

| Acidic Hydrolysis | HCl (aq), reflux | 3-Hydroxy-5-methyl-2-thiophenecarboxylic acid |

| Basic Hydrolysis | NaOH (aq), reflux | Sodium salt of the carboxylic acid |

| Reduction | LiAlH₄, THF, 0°C → rt | 3-Hydroxy-5-methyl-2-thiophenemethanol |

Note : While these reactions are well-established for esters, experimental validation for this specific compound is not provided in the available sources.

Electrophilic Aromatic Substitution

The thiophene ring’s electron-rich nature facilitates electrophilic subs

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

M3HTC serves as a crucial building block in the synthesis of several pharmaceutical compounds. Its structural features enable the development of anti-inflammatory and analgesic drugs, enhancing their therapeutic efficacy. For instance, modifications of M3HTC derivatives have shown promising results in inhibiting cancer cell proliferation, particularly against colon cancer cells, demonstrating its potential in anticancer drug development .

Case Study: Anticancer Activity

A study synthesized various derivatives based on M3HTC, which exhibited significant antiproliferative activity against HeLa cells. The compounds were designed to target histone deacetylases (HDACs), which play a critical role in cancer progression . The results indicated that certain derivatives had lower IC50 values compared to standard drugs like doxorubicin, suggesting their potential as new anticancer agents.

Agricultural Chemicals

Agrochemical Formulations:

M3HTC is utilized in the formulation of agrochemicals such as fungicides and herbicides. Its unique reactivity allows it to be incorporated into compounds that provide effective pest control solutions while minimizing environmental impact. Research indicates that thiophene derivatives, including M3HTC, possess antibacterial and antifungal properties, making them suitable for agricultural applications .

Data Table: Agrochemical Efficacy

| Compound Name | Application Type | Efficacy | Reference |

|---|---|---|---|

| M3HTC Derivative A | Fungicide | High | |

| M3HTC Derivative B | Herbicide | Moderate | |

| M3HTC-based Formulation | Broad-spectrum | High |

Organic Synthesis

Intermediate in Organic Chemistry:

M3HTC acts as a key intermediate in organic synthesis processes. Its ability to undergo various chemical transformations makes it valuable for producing complex organic molecules. Researchers have explored its reactivity with a range of organic compounds, leading to the formation of novel derivatives with enhanced biological activities .

Synthesis Pathways:

Several synthetic routes have been developed for M3HTC, allowing researchers to modify its structure for specific applications. These pathways often involve reactions with azoles or other nucleophiles to create new compounds with desirable properties .

Material Science

Development of Conductive Polymers:

In material science, M3HTC is investigated for its potential in developing conductive polymers and materials. These materials are essential for advancements in electronics and energy storage technologies. The incorporation of thiophene units into polymer backbones can enhance electrical conductivity and stability .

Case Study: Conductive Polymer Research

Research has shown that polymers derived from M3HTC exhibit improved conductivity compared to traditional materials. This advancement opens new avenues for applications in flexible electronics and energy-efficient devices .

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Inferred Properties of Comparable Thiophene Derivatives

Biological Activity

Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H8O3S. The compound features a thiophene ring, which is known for its diverse biological activities. The presence of hydroxyl and methyl groups enhances its reactivity and biological interactions.

Research indicates that this compound exhibits antitumor properties by targeting specific kinases involved in cell cycle regulation. Notably, it has been linked to the inhibition of Polo-like Kinase (PLK), which plays a crucial role in mitosis. Inhibition of PLK can disrupt cell division, making it a potential candidate for cancer therapy .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Antitumor Activity

A study highlighted the compound's potential as an antitumor agent , particularly in the context of neoplasms where PLK is overexpressed. The inhibition of PLK has been shown to induce apoptosis in cancer cells, suggesting that this compound could be effective in treating cancers with high PLK expression levels .

Antibacterial Properties

This compound has also demonstrated antibacterial activity against several pathogens. For instance, it was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values indicate its potential effectiveness compared to standard antibiotics .

Case Studies

- Antitumor Efficacy : In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability in cancer cell lines expressing high levels of PLK. This suggests a targeted therapeutic approach for specific cancer types.

- Antibacterial Activity : A comparative study assessed the antibacterial effects of this compound against various strains. Results indicated that it outperformed some conventional antibiotics, making it a candidate for further development as an antibacterial agent .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications aimed at improving solubility and bioavailability have shown increased efficacy in both antitumor and antibacterial assays. The structure-activity relationship (SAR) studies provide insights into how specific modifications can lead to better pharmacological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.